2,3'-Dichloro-4'-fluorobenzophenone
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Overview
Description
2,3’-Dichloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO . It is a derivative of benzophenone, which is a type of aromatic ketone .
Molecular Structure Analysis
The molecular structure of 2,3’-Dichloro-4’-fluorobenzophenone contains a total of 25 bonds; 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Scientific Research Applications
Synthesis and Spectral Analysis
2,3'-Dichloro-4'-fluorobenzophenone has been used in the synthesis of various compounds. For instance, Satheeshkumar et al. (2017) synthesized 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one using this compound derivatives. These compounds were then analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction to understand their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Polymer Synthesis
Ghassemi et al. (2004) described the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using this compound. These telechelics were further used to produce multiblock copolymers for potential applications in proton exchange membranes (Ghassemi et al., 2004).
Vibrational Assignment and Thermodynamic Properties
Chaitanya et al. (2011) performed a detailed vibrational assignment of 2-chloro-4-fluorobenzophenone, a close relative of this compound. They used Density Functional Theory (DFT) calculations to understand the compound's molecular geometries and thermodynamic properties (Chaitanya et al., 2011).
Fluorinated Polymer Synthesis
Xiao et al. (2003) explored the synthesis of fluorinated polymers using derivatives of this compound. These polymers exhibited good solubility and excellent thermal properties, suggesting applications in optical waveguides and other engineering materials (Xiao et al., 2003).
Environmental Applications
Duque et al. (2012) isolated a Rhodococcus strain capable of degrading 2-fluorophenol, a compound structurally similar to this compound. This study indicates the potential for bioremediation of related compounds in contaminated environments (Duque et al., 2012).
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone, which is often used in organic chemistry as a building block or intermediate in the synthesis of more complex molecules .
Mode of Action
Benzophenone derivatives are known to undergo friedel-crafts acylation, a type of electrophilic aromatic substitution reaction . This reaction involves the replacement of a hydrogen atom by an acyl group, leading to the formation of aminobenzophenone derivatives .
Biochemical Pathways
It’s known that benzophenone derivatives can play a crucial role in organic synthesis and are known as important groups for anticancer therapy .
Result of Action
Benzophenone derivatives are known to be precursors for the synthesis of a wide range of benzothiazole and triazole derivatives .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJVKIDBBSIKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214605 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-98-8 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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